tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate
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Overview
Description
tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is a white to off-white solid that is often used in various chemical and pharmaceutical research applications.
Preparation Methods
The synthesis of tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 6-oxotetrahydro-2H-pyran-3-yl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as a building block for the synthesis of more complex molecules and is used in the development of various drugs and therapeutic agents. Additionally, it is employed in the study of enzyme inhibitors and as a reference compound in analytical chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate can be compared with similar compounds such as:
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a similar structure but differs in the functional groups attached to the pyran ring.
tert-Butyl (S)-(6-oxotetrahydro-2H-pyran-3-yl)carbamate: This is an enantiomer of the compound and has different stereochemistry.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl N-(6-oxooxan-3-yl)carbamate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h7H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
NIZFUEFAOHKWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)OC1 |
Origin of Product |
United States |
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